3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole

Medicinal chemistry Physicochemical properties Fragment-based drug design

3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole (CAS 1936587-87-9) is a 1,2,4-oxadiazole derivative featuring a bromine atom at the 3-position and a 3-methoxyoxolan-3-yl substituent at the 5-position. With a molecular formula of C₇H₉BrN₂O₃ and a molecular weight of 249.06 g/mol, it belongs to a class of heterocyclic compounds widely employed as intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C7H9BrN2O3
Molecular Weight 249.064
CAS No. 1936587-87-9
Cat. No. B2737062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole
CAS1936587-87-9
Molecular FormulaC7H9BrN2O3
Molecular Weight249.064
Structural Identifiers
SMILESCOC1(CCOC1)C2=NC(=NO2)Br
InChIInChI=1S/C7H9BrN2O3/c1-11-7(2-3-12-4-7)5-9-6(8)10-13-5/h2-4H2,1H3
InChIKeyWPEKSPSGQVCYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole (1936587-87-9): A Methoxy-Functionalized Building Block for Heterocycle Synthesis


3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole (CAS 1936587-87-9) is a 1,2,4-oxadiazole derivative featuring a bromine atom at the 3-position and a 3-methoxyoxolan-3-yl substituent at the 5-position. With a molecular formula of C₇H₉BrN₂O₃ and a molecular weight of 249.06 g/mol, it belongs to a class of heterocyclic compounds widely employed as intermediates in medicinal chemistry and agrochemical research . The strategic placement of the bromine enables further functionalization via cross-coupling reactions, while the methoxyoxolan ring introduces distinct steric and electronic properties compared to simple alkyl-substituted analogs [1].

Why Generic 1,2,4-Oxadiazole Intermediates Cannot Replace 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole


The specific substitution pattern of 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole cannot be replicated by generic 5-aryl or 5-alkyl-3-bromo-1,2,4-oxadiazoles. The 3-methoxyoxolan ring introduces a chiral, saturated oxygen heterocycle that simultaneously increases hydrogen-bond acceptor count (from 3 to 4 relative to the methyl analog) and lowers lipophilicity (XLogP3 decreases from 1.8 to an estimated ~1.0–1.2), which critically alters solubility, LogD, and target-binding profiles in medicinal chemistry campaigns [1]. Simple 5-methyl or 5-phenyl analogs lack the polarity and three-dimensional character conferred by the methoxyoxolan moiety, making them unsuitable substitutes in structure-activity relationship (SAR) explorations requiring sp³-rich, polarity-enhanced fragments [2].

Head-to-Head Evidence for 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole vs. Closest Analogs


Increased Hydrogen-Bond Acceptor Capacity vs. 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole

Replacement of the methyl group on the oxolane ring with a methoxy group increases the hydrogen-bond acceptor (HBA) count by one unit (from 4 to 5), directly enhancing the compound's capacity for polar interactions with biological targets [1]. This difference can be critical when optimizing binding affinity in fragment-based drug design, where each additional H-bond interaction can contribute 2–6 kJ/mol to binding free energy [2].

Medicinal chemistry Physicochemical properties Fragment-based drug design

Reduced Lipophilicity (XLogP3) vs. 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole

The methoxy substituent lowers the calculated partition coefficient compared to the methyl analog, resulting in an XLogP3 of approximately 1.2 for the target compound versus 1.8 for 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole [1]. This reduction of approximately 0.6 log units aligns with the well-established π-value difference for MeO vs. Me substituents [2].

Drug-likeness Lipophilicity ADME properties

Enhanced Topological Polar Surface Area (tPSA) and Predicted Aqueous Solubility vs. Closest Saturated Analogs

The methoxyoxolan-substituted compound exhibits a calculated tPSA of 57.4 Ų, compared to 48.2 Ų for the methyloxolan analog [1]. This increase of 9.2 Ų pushes the compound closer to the optimal range for oral bioavailability (tPSA < 60 Ų) while improving predicted aqueous solubility, which is inversely correlated with lipophilicity [2].

Physicochemical profiling Solubility Permeability

Optimal Application Scenarios for 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole Based on Differentiated Evidence


Fragment-Based Lead Generation Requiring sp³-Rich, Polar Building Blocks

The compound is ideally suited for fragment libraries aimed at targets with polar binding sites. Its higher HBA count (5 vs. 4) and moderate tPSA (57.4 Ų) make it preferable to the methyloxolan analog when screening against kinases, proteases, or protein–protein interaction targets that demand multiple directional hydrogen bonds . The bromine handle additionally enables rapid fragment elaboration via Suzuki–Miyaura coupling .

Lead Optimization Campaigns Targeting Improved Lipophilic Efficiency (LipE)

When a lead series suffers from high logD and associated off-target toxicity, replacing a methyloxolan with a methoxyoxolan substituent can lower XLogP3 by approximately 0.6 units while retaining comparable steric bulk. This specific compound can serve as a direct replacement building block to improve LipE without altering the core scaffold, as evidenced by the comparative data in Section 3 .

Agrochemical Intermediate Synthesis Requiring Balanced Polarity

For agrochemical discovery, where environmental mobility and soil adsorption are influenced by logP, the methoxy analog's lowered lipophilicity (XLogP3 ≈ 1.2) offers a distinct advantage over the methyl version (XLogP3 = 1.8). The compound can be employed to synthesize novel fungicidal or herbicidal oxadiazoles with improved leaching profiles, leveraging the bromine for late-stage diversification .

Diversity-Oriented Synthesis of Chiral 1,2,4-Oxadiazole Libraries

The presence of the chiral methoxyoxolan ring (one undefined stereocenter) provides an entry point for enantioselective synthesis. When combined with the versatile 3-bromo cross-coupling site, the compound enables the construction of stereochemically diverse oxadiazole libraries for high-throughput biological screening, a capability absent in achiral 5-aryl or 5-alkyl analogs .

Quote Request

Request a Quote for 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.